2-(Dimethylamino)-2-oxoacetyl chloride
Overview
Description
“2-Dimethylaminoethyl chloride hydrochloride” is a widely used intermediate and starting reagent for organic synthesis . It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
Synthesis Analysis
The synthesis process of “2-dimethylaminoethyl chloride hydrochloride” involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15°C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .
Physical And Chemical Properties Analysis
“2-Dimethylaminoisopropyl chloride hydrochloride” is hygroscopic and soluble in water . It is incompatible with strong oxidizing agents . Amines are chemical bases that neutralize acids to form salts plus water .
Mechanism of Action
For quaternary ammonium salts (QASs), which are related to amines, the antibacterial mechanism is presumed to occur as follows: QASs are adsorbed onto and penetrate the cell wall of bacteria. Afterward, reactions with lipids or proteins of the cell membrane occur resulting in the disorganization of structures and leakage of low molecular weight components .
Safety and Hazards
“2-Dimethylaminoethyl chloride hydrochloride” is considered hazardous. It is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
2-(dimethylamino)-2-oxoacetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2/c1-6(2)4(8)3(5)7/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSLRVAYVVBLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516742 | |
Record name | (Dimethylamino)(oxo)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50680-54-1 | |
Record name | (Dimethylamino)(oxo)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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